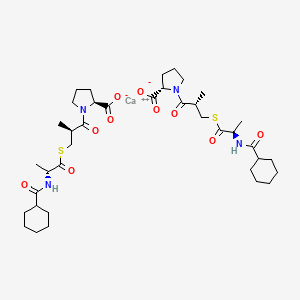

莫维替普利钙

描述

Moveltipril calcium is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of captopril, patented by the Japanese pharmaceutical company Chugai Pharmaceutical Co., Ltd. Moveltipril calcium is known for its ability to decrease systemic blood pressure more slowly and persistently than captopril. It is partially metabolized to captopril by hydrolysis, predominantly in the liver .

科学研究应用

Moveltipril calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reference compound in the study of ACE inhibitors and their synthesis.

Biology: Studied for its effects on blood pressure regulation and its interaction with ACE.

Medicine: Investigated for its potential use in treating hypertension and heart failure.

Industry: Utilized in the development of new ACE inhibitors with improved pharmacokinetic properties.

作用机制

Target of Action

Moveltipril calcium primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levelsThe overall effect is a decrease in blood volume and blood pressure .

Pharmacokinetics

Moveltipril calcium is a prodrug, meaning it is metabolized in the body to produce its active form. It is partially metabolized to captopril by hydrolysis, predominantly in the liver . This process influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and impacts its bioavailability .

Result of Action

The primary result of Moveltipril calcium’s action is a decrease in systemic blood pressure . This is achieved through the dual action of vasodilation and reduction in blood volume. In preclinical studies, the administration of Moveltipril calcium produced a gradual and dose-dependent decline in aortic pressure .

生化分析

Biochemical Properties

Moveltipril calcium interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . By inhibiting ACE, Moveltipril calcium prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .

Cellular Effects

In cellular processes, Moveltipril calcium influences cell function primarily through its impact on the renin-angiotensin system . By inhibiting ACE and subsequently reducing levels of angiotensin II, Moveltipril calcium can affect various cellular processes, including cell signaling pathways and gene expression related to vasoconstriction and blood pressure regulation .

Molecular Mechanism

At the molecular level, Moveltipril calcium exerts its effects by binding to ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the vasoconstrictive effects of angiotensin II and lowering blood pressure .

Temporal Effects in Laboratory Settings

It is known that Moveltipril calcium is a potent and effective ACE inhibitor

Dosage Effects in Animal Models

The effects of Moveltipril calcium in animal models vary with different dosages . In spontaneously hypertensive rats, administration of Moveltipril calcium produced a gradual and dose-dependent decline in aortic pressure

Metabolic Pathways

Moveltipril calcium is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure . It interacts with ACE, a crucial enzyme in this pathway

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Moveltipril calcium involves the reaction of N-(cyclohexanecarbonyl)-D-alanine with 3-mercapto-2-methylpropanoic acid using carbonyldiimidazole in tetrahydrofuran (THF). This reaction produces 3-[N-(cyclohexanecarbonyl)-D-alanylthio]-2-methylpropanoic acid, which is then condensed with L-proline using triethylamine and ethyl chloroformate in THF .

Industrial Production Methods

Industrial production methods for Moveltipril calcium are not extensively documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

化学反应分析

Types of Reactions

Moveltipril calcium undergoes several types of chemical reactions, including:

Hydrolysis: Moveltipril calcium is partially hydrolyzed to captopril in the liver.

Substitution Reactions: The synthesis involves substitution reactions where functional groups are replaced to form the final compound.

Common Reagents and Conditions

Carbonyldiimidazole: Used in the initial reaction with N-(cyclohexanecarbonyl)-D-alanine.

Triethylamine and Ethyl Chloroformate: Used in the condensation reaction with L-proline.

Major Products Formed

相似化合物的比较

Similar Compounds

Captopril: The parent compound of Moveltipril calcium, known for its rapid onset of action.

Alacepril: Another ACE inhibitor that is converted to captopril in vivo.

Zofenopril: A prodrug that is converted to its active form in vivo, with a longer duration of action compared to captopril.

Uniqueness

Moveltipril calcium is unique in its slower and more persistent antihypertensive effect compared to captopril. This makes it a valuable compound for research and potential therapeutic applications where a sustained reduction in blood pressure is desired .

属性

CAS 编号 |

85921-53-5 |

|---|---|

分子式 |

C19H30CaN2O5S |

分子量 |

438.6 g/mol |

IUPAC 名称 |

calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C19H30N2O5S.Ca/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/t12-,13-,15+;/m1./s1 |

InChI 键 |

UAMNFLAPYAELQA-MSXVLYCHSA-N |

SMILES |

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] |

手性 SMILES |

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O.[Ca] |

规范 SMILES |

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O.[Ca] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

altiopril calcium MC 838 MC-838 N-(3-N-cyclohexanecarbonyl-alanylthio)-2-(methylpropanoyl)proline calcium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)